1-(2,2-Diethylcyclopropyl)methanamine
Overview
Description
“1-(2,2-Diethylcyclopropyl)methanamine” is a chemical compound with the empirical formula C8H17N . It has a molecular weight of 127.23 . This compound is used in diverse scientific research due to its unique properties.
Molecular Structure Analysis
The SMILES string for “1-(2,2-Diethylcyclopropyl)methanamine” is NCC1C(CC)(CC)C1 . The InChI key is ZNEANLRFEOLEAL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“1-(2,2-Diethylcyclopropyl)methanamine” is a solid compound . It has a molecular weight of 127.23 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of N′-substituted N-(1-phenylcyclopentylmethyl)oxamides : New derivatives of (1-phenylcyclopentyl)methanamine were synthesized, which are related to 1-(2,2-Diethylcyclopropyl)methanamine, showcasing a method to create compounds with potential biological activity (Aghekyan et al., 2013).
Antiviral Activity Evaluation of Aminoadamantane Derivatives : Research involving spiro[cyclopropane-1,2'-adamantan]-2-amines and methanamines, closely related to the chemical structure of 1-(2,2-Diethylcyclopropyl)methanamine, demonstrated antiviral properties, particularly against influenza A virus (Kolocouris et al., 1994).
1-Methylcyclopropene as a Plant Growth Regulator : Studies on 1-methylcyclopropene, which shares a cyclopropyl group with 1-(2,2-Diethylcyclopropyl)methanamine, highlighted its role in inhibiting ethylene action in plants and its implications for fruit and vegetable preservation (Blankenship & Dole, 2003).
Pharmacological Studies
- Novel Serotonin 5-HT1A Receptor-Biased Agonists : The discovery of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives with high affinity for serotonin receptors, exhibiting potential as drug candidates for central nervous system pathologies, suggests a similar potential for related compounds like 1-(2,2-Diethylcyclopropyl)methanamine (Sniecikowska et al., 2020).
Applications in Material Science and Biochemistry
- Synthesis of BCP Benzylamines From 2-Azaallyl Anions and [1.1.1]Propellane : This research on the synthesis of BCP benzylamine derivatives, a key scaffold in medicinal chemistry, underscores the importance of cyclopropyl groups, similar to those in 1-(2,2-Diethylcyclopropyl)methanamine, in creating bioactive molecules (Shelp & Walsh, 2018).
Safety And Hazards
properties
IUPAC Name |
(2,2-diethylcyclopropyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-3-8(4-2)5-7(8)6-9/h7H,3-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEANLRFEOLEAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1CN)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660735 | |
Record name | 1-(2,2-Diethylcyclopropyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Diethylcyclopropyl)methanamine | |
CAS RN |
802822-86-2 | |
Record name | 1-(2,2-Diethylcyclopropyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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